methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 4-methoxyindole moiety linked via an acetylated amino group to the 2-position of the thiazole ring. The 5-methyl and 4-carboxylate ester substituents on the thiazole core contribute to its structural uniqueness. Thiazoles are widely explored in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and receptor-targeting properties .
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-8-7-11-12(20)5-4-6-13(11)23-2/h4-8H,9H2,1-3H3,(H,18,19,21) |
InChI Key |
RDGXEUPKOCOJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Darzens Reaction Followed by Cyclization
The Darzens reaction between methyl dichloroacetate and aldehydes generates α-chloro glycidic esters or β-chloro α-oxoesters, which are subsequently cyclized with thiourea in methanol to form 2-aminothiazole-4-carboxylates. For the 5-methyl substitution, isovaleraldehyde or related branched aldehydes are employed. Key steps include:
-
Aldehyde selection : 3-Methylbutyraldehyde yields the 5-methylthiazole derivative.
-
Cyclization : Thiourea introduces the amino group at position 2, with methanol as the solvent and potassium hydroxide as the base.
-
React methyl dichloroacetate (36 mmol) with 3-methylbutyraldehyde (36 mmol) in anhydrous ether at 0°C.
-
Add sodium methoxide (54 mmol) dropwise, stir for 1 hour, and extract with brine.
-
Treat the intermediate with thiourea in methanol under reflux to obtain methyl 2-amino-5-methylthiazole-4-carboxylate (yield: 68–75%).
Optimization Notes :
-
Temperature control (<5°C) minimizes side reactions during the Darzens step.
-
Thiourea excess (1.5–2.0 equiv) ensures complete cyclization.
Indole Moiety Functionalization
The 4-methoxyindole component is synthesized separately and functionalized before coupling with the thiazole core.
Fischer Indole Synthesis
4-Methoxyindole is prepared via Fischer cyclization of 4-methoxyphenylhydrazine with ketones in acidic media. For scale-up, microwave-assisted synthesis reduces reaction times from 48 hours to 2–4 hours.
N-Acetylation of Indole
The indole nitrogen is acetylated using chloroacetyl chloride in DMSO with potassium hydroxide as the base:
-
Dissolve 4-methoxyindole (1 equiv) in DMSO.
-
Add KOH (2 equiv) and stir for 1 hour at room temperature.
-
Introduce chloroacetyl chloride (1.2 equiv) and heat at 60°C for 5 hours.
-
Isolate (4-methoxy-1H-indol-1-yl)acetyl chloride via recrystallization (methanol, yield: 82–90%).
Critical Parameters :
-
DMSO enhances reaction kinetics by stabilizing intermediates.
Coupling Thiazole and Indole Components
The final step involves forming the amide bond between the thiazole’s amino group and the indole’s acetyl chloride.
Coupling Reagent-Mediated Approach
Modern methods use EDCI/HOBt in anhydrous THF:
-
Activate (4-methoxy-1H-indol-1-yl)acetic acid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in THF.
-
Add methyl 2-amino-5-methylthiazole-4-carboxylate (1 equiv) and stir at 25°C for 12 hours.
-
Purify via recrystallization (ethanol/water, yield: 78–85%).
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 65–72 | 90–92 | 2–4 h | Moderate |
| EDCI/HOBt Coupling | 78–85 | 95–98 | 12–24 h | High |
EDCI/HOBt offers superior yields and purity but requires longer reaction times.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane gradients) remains the gold standard for isolating the final product. Preparative HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmaceutical applications.
Spectroscopic Validation
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 3.70 (s, 3H, COOCH₃), 2.49 (s, 3H, thiazole-CH₃), 7.76–8.25 (m, 4H, indole-H), 11.85 (s, 1H, NH).
-
IR (KBr) : 3417 cm⁻¹ (N–H), 1699 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
-
HRMS : m/z calculated for C₁₇H₁₈N₃O₄S [M+H]⁺: 360.1018; found: 360.1021.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and indole coupling in a single reactor:
Solid-Phase Synthesis
Immobilized thiourea derivatives on Wang resin enable automated synthesis:
-
Load methyl 2-amino-5-methylthiazole-4-carboxylate onto the resin.
-
Perform acetylation with indole derivatives.
-
Cleave with TFA/water (95:5) to obtain the product (yield: 70–75%, purity: 92–94%).
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 4-methyl instead of 5-methyl isomers. Strategies to enhance regiocontrol include:
Amide Bond Racemization
The Schotten-Baumann method risks racemization at the α-carbon of the acetyl group. Mitigation involves:
-
Low-temperature reactions : Maintaining 0–5°C reduces racemization to <2%.
-
Non-basic conditions : Use of polymer-supported carbodiimide avoids alkaline media.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at the 4-position of the thiazole ring undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modulating solubility and biological activity.
-
Reagents/Conditions : Aqueous NaOH (1–2 M), reflux at 80–100°C for 4–6 hours.
-
Product : 2-{[(4-Methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, driven by hydroxide ion attack on the ester carbonyl.
Demethylation of Methoxy Groups
The 4-methoxy substituent on the indole ring can be cleaved under acidic conditions to generate a hydroxylated derivative.
-
Reagents/Conditions : Concentrated HBr in glacial acetic acid (48% w/v), 120°C for 8–12 hours.
-
Product : 2-{[(4-Hydroxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate.
-
Application : Enhances hydrogen-bonding capacity for target interactions in drug design.
Thiazole Ring Functionalization
The electron-rich thiazole ring participates in electrophilic substitution reactions, such as bromination or nitration.
-
Bromination :
Acetylamino Group Hydrolysis
The acetylated amino linker between the indole and thiazole moieties can be hydrolyzed to regenerate a primary amine.
-
Reagents/Conditions : 6 M HCl, reflux for 6–8 hours.
-
Product : 2-Amino-5-methyl-1,3-thiazole-4-carboxylate indole conjugate.
-
Utility : Facilitates further derivatization via amide bond formation or Schiff base synthesis.
Oxidation and Reduction Reactions
-
Oxidation of Indole :
-
Reagents/Conditions : KMnO₄ in acidic medium (H₂SO₄), 60°C.
-
Product : Oxindole derivative, altering biological activity.
-
-
Reduction of Ester :
-
Reagents/Conditions : LiAlH₄ in dry THF, 0°C to room temperature.
-
Product : Corresponding alcohol (thiazole-4-methanol).
-
Biological Interactions (Enzyme-Targeted Reactions)
In biochemical contexts, the compound interacts with enzymes such as cytochrome P450 isoforms, leading to metabolic transformations:
-
Demethylation : Catalyzed by CYP3A4, producing the hydroxyindole metabolite.
-
Esterase-Mediated Hydrolysis : Serum esterases cleave the methyl ester, enhancing pharmacokinetic profiles.
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral to mildly acidic conditions but prone to hydrolysis in strongly alkaline or acidic environments.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Antiviral Properties
Research indicates that methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate exhibits antiviral effects by interacting with specific viral proteins or host cell receptors. Its mechanism may involve inhibition of viral replication or modulation of host immune responses .
Anticancer Effects
Several studies have demonstrated the compound's anticancer potential:
- Cell Line Studies : The compound has shown selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). For instance, derivatives exhibiting IC50 values in the range of 10–30 µM have been reported .
- Mechanism of Action : The indole moiety may play a critical role in binding to receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring is believed to contribute significantly to its antimicrobial efficacy .
Case Studies
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations in Indole-Substituted Thiazoles
The substitution pattern on the indole ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Findings :
Thiazole Derivatives with Non-Indole Substituents
Replacing the indole with other aromatic systems alters electronic and steric profiles:
Key Findings :
Substituent Effects on Thiazole Core
Variations at the 4- and 5-positions of the thiazole influence steric and electronic properties:
Key Findings :
- Carboxylate vs. Oxadiazole : The 4-carboxylate in the target compound improves solubility, whereas oxadiazole derivatives () exhibit higher metabolic resistance due to reduced esterase susceptibility .
- Steric Effects : The 5-methyl group in the target compound may hinder undesired metabolic oxidation compared to unsubstituted analogs .
Biological Activity
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on various studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 359.4 g/mol. Its structure features a thiazole ring, an indole moiety with a methoxy group, and an acetylamino group, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| Structural Features | Thiazole ring, indole moiety, methoxy group |
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity. In vitro studies have shown that it can inhibit the replication of various viruses by interacting with viral proteins and host cell receptors. For instance, it has been reported to affect the activity of enzymes critical for viral replication, thereby reducing viral load in infected cells.
Anticancer Activity
The compound has also demonstrated significant anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells by interfering with the cell cycle and promoting programmed cell death . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Candida albicans | 100 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Acetylation : Introducing the acetylamino group onto the indole moiety.
- Methyl Esterification : Converting the carboxylic acid into a methyl ester to enhance solubility and bioavailability.
Optimizing reaction conditions is crucial for maximizing yield and purity, often employing advanced purification techniques such as chromatography .
Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study highlighted its potential as a therapeutic agent against hormone-responsive breast cancers .
Case Study 2: Antimicrobial Activity
A comparative analysis of various thiazole derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin. The study underscored its potential as an alternative treatment option for antibiotic-resistant infections .
Q & A
Q. Optimization Tips :
- Catalyst choice : Sodium acetate in acetic acid improves cyclization efficiency for indole-thiazole conjugates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization, reducing by-product contamination .
- Yield vs. purity trade-offs : Longer reflux times (5+ hours) increase yield but may degrade heat-sensitive intermediates; monitor via TLC .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acetic acid reflux | Sodium acetate, AcOH, 5 h reflux | 65–75 | >95% | |
| Chloroacetylation | Triethylamine, dioxane, 25°C | 80–85 | 90–93% |
How can researchers resolve spectral ambiguities in characterizing the thiazole-indole scaffold, particularly overlapping NMR signals?
Answer:
The compound’s complexity (e.g., aromatic protons, rotamers) requires advanced spectral techniques:
- 2D NMR (HSQC, HMBC) : Assigns indole NH (δ 10.2–11.5 ppm) and thiazole C-H (δ 7.8–8.2 ppm) by correlating protons with adjacent carbons .
- Variable-temperature NMR : Reduces signal broadening caused by hindered rotation of the acetylated amide group; conduct at 60°C in DMSO-d6 .
- X-ray crystallography : Resolves tautomeric ambiguity in the thiazole ring (e.g., confirming C4 carboxylate orientation) .
Q. Key Spectral Data :
- IR : Amide C=O stretch at 1680–1700 cm⁻¹; ester C=O at 1720–1740 cm⁻¹ .
- ¹³C NMR : Thiazole C2 (δ 160–165 ppm), indole C7a (δ 135–140 ppm) .
What strategies are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?
Answer:
Experimental Design :
- Molecular docking : Use AutoDock Vina to model interactions between the indole moiety and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- In vitro assays :
- Kinase inhibition : Test IC₅₀ via ADP-Glo™ assay (0.1–100 µM compound concentration) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), comparing EC₅₀ to reference drugs .
Q. Data Interpretation :
- SAR analysis : Modify the 4-methoxy group on the indole to assess steric vs. electronic effects on activity .
- Contradictions : If enzymatic IC₅₀ conflicts with cellular EC₅₀, evaluate membrane permeability via PAMPA assay .
How should researchers assess the compound’s stability and purity under varying storage conditions?
Answer:
Analytical Methods :
Q. Storage Recommendations :
- Short-term : Store at –20°C in argon-sealed vials to prevent oxidation of the thiazole sulfur .
- Long-term : Lyophilize and keep in amber vials at –80°C; avoid repeated freeze-thaw cycles .
What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Hazard Mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (oral/dermal Category 4) .
- Ventilation : Use fume hoods during synthesis to limit inhalation exposure (TLV: 0.1 mg/m³) .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
